Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-2-20-10(19)7-18-9-6-4-3-5-8(9)15-13(18)11-12(14)17-21-16-11/h3-6H,2,7H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXYDCGTNFLIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3=NON=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-1,2,5-oxadiazole with a benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as toluene, and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The amino group in the oxadiazole ring can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Various electrophiles, such as alkyl halides, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of benzimidazole and oxadiazole exhibit significant anticancer properties. Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate has shown promising results in inhibiting various cancer cell lines. For instance:
- A study highlighted the cytotoxic effects of related compounds against leukemia and melanoma cell lines, demonstrating a mean GI50 value significantly lower than standard chemotherapeutics like bendamustine and chlorambucil .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have reported that benzimidazole derivatives possess antibacterial and antifungal activities:
- One study found that certain derivatives exhibited minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans, suggesting potential use as antimicrobial agents .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step reactions that incorporate the benzimidazole scaffold with oxadiazole functionalities. The structure–activity relationship (SAR) studies indicate that modifications on the benzimidazole or oxadiazole rings can significantly influence the biological activity of the compounds.
Case Study 1: Antiproliferative Activity
In a recent investigation, a series of benzimidazole derivatives were synthesized and screened for antiproliferative activity against breast cancer cell lines (MDA-MB-231). Among these derivatives, one compound demonstrated an IC50 value of 8 µg/mL against Streptococcus faecalis, indicating robust activity .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of similar compounds derived from benzimidazole frameworks. Compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX), with some exhibiting IC50 values in the range of 8–13.7 µM . This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism by which Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole and benzimidazole moieties can bind to active sites, influencing the activity of these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzimidazole Derivatives
Substituent Effects on Bioactivity
Phenyl vs. Oxadiazole Substituents
- The bulky aromatic group may hinder target binding due to steric effects.
- Oxadiazole-containing derivatives (e.g., Compound 25) demonstrate superior enzymatic inhibition, particularly against α-glucosidase (IC₅₀ = 3.23 μM vs. 378.2 μM for acarbose) . The oxadiazole’s electron-withdrawing nature and hydrogen-bonding capacity likely enhance target engagement, though direct data for the target compound remains unreported.
Thioether vs. Oxadiazole Substituents
Heterocyclic Diversity
- Pyrazole-substituted analogs (e.g., Compound in ) and imidazole derivatives () highlight the role of heterocycle size and electronics.
Pharmacological Potential and Limitations
- The 4-amino-1,2,5-oxadiazole group in the target compound may confer advantages in targeting enzymes like α-glucosidase or kinases, though empirical data is lacking.
- Discontinued status () implies unresolved challenges, such as metabolic instability (common with ester moieties) or insufficient efficacy in vivo.
Biological Activity
Ethyl 2-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13N5O3
- Molecular Weight : 287.27 g/mol
- CAS Number : 3750751
Biological Activity Overview
The compound exhibits a range of biological activities including antiproliferative , antimicrobial , and antifungal properties. The following sections detail these activities based on recent studies.
Antiproliferative Activity
Recent research indicates that derivatives of benzimidazole, including those containing the oxadiazole moiety, show promising antiproliferative effects against various cancer cell lines. For instance:
- A study demonstrated that certain benzimidazole derivatives exhibited significant inhibition against the MDA-MB-231 breast cancer cell line with IC50 values as low as 16.38 μM for the most effective compounds .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 1e | MDA-MB-231 | 29.39 |
| 3g | MDA-MB-231 | >100 |
Mechanistically, these compounds induce apoptosis through the disruption of mitochondrial membrane potential and subsequent release of pro-apoptotic factors such as cytochrome c .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.
For example:
- The compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at 8 μg/mL and 4 μg/mL respectively .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 4 |
| Methicillin-resistant S. aureus | 4 |
The mechanism of action involves interference with bacterial cell wall synthesis and disruption of membrane integrity .
Antifungal Activity
The antifungal properties of this compound were also investigated, revealing moderate activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The MIC values for these fungi ranged around 64 μg/mL .
Case Studies and Research Findings
- Study on Anticancer Properties : A comprehensive review highlighted that the hybridization of oxadiazole with other pharmacophores enhances anticancer potential by targeting specific enzymes involved in cell proliferation . This suggests that this compound could serve as a lead compound for developing new anticancer agents.
- Antimicrobial Efficacy Evaluation : In a comparative study involving various benzimidazole derivatives, this compound showed superior activity against resistant strains compared to traditional antibiotics like amikacin .
Q & A
Q. Table 1: Comparison of Synthetic Methods
How can structural modifications at the benzimidazole or oxadiazole rings influence biological activity?
Q. Advanced Research Focus
- Oxadiazole substitutions : Derivatives with 4-amino-1,2,5-oxadiazole show enhanced α-glucosidase inhibition (IC50 = 3.23–7.34 μM vs. acarbose IC50 = 378.2 μM). Substituents like ethylthio or dichlorophenyl improve binding affinity .
- Benzimidazole functionalization : Acetohydrazide derivatives (e.g., 2-(ethylthio)-1H-benzo[d]imidazole) exhibit anti-inflammatory activity via cyclooxygenase inhibition, with IC50 values <10 μM .
- Hybrid structures : Coupling with coumarin or thiadiazole moieties enhances antibacterial and antitubercular activity .
What analytical techniques are critical for characterizing purity and structure?
Q. Basic Research Focus
- TLC and melting point : Used for preliminary purity assessment (e.g., Rf = 0.77 in hexane:ethyl acetate (60:40); mp = 209–211°C) .
- LC-MS and exact mass spectrometry : Confirm molecular identity (e.g., exact mass = 432.1388708 for C22H28N2O3S2 derivatives) .
- 1H/13C NMR : Resolve tautomeric mixtures (e.g., 2a/2a’ isomers in ) .
How do reaction conditions impact yield and atom economy?
Q. Advanced Research Focus
- Solvent effects : Polar aprotic solvents (DMSO) improve reaction rates in CBr4-catalyzed syntheses, while dichloromethane minimizes side reactions in esterification .
- Catalyst loading : CBr4 (10 mol%) balances cost and efficiency, achieving >80% atom economy .
- Temperature : Reflux in acetic acid (3–5 h) ensures complete cyclization in thiazolidinone derivatives .
What in vitro assays evaluate biological activity, and what are key findings?
Q. Advanced Research Focus
- α-Glucosidase inhibition : Derivatives with ethylthio-benzimidazole show IC50 = 6.10–7.34 μM, suggesting antidiabetic potential .
- Cyclooxygenase (COX) inhibition : Acetohydrazides reduce inflammation via COX-2 selectivity (IC50 < 5 μM) .
- Antimicrobial activity : Coumarin-benzimidazole hybrids inhibit MDR-TB strains at MIC = 2–8 μg/mL .
Q. Table 2: Biological Activity Data
| Derivative Class | Target | IC50/MIC | Reference |
|---|---|---|---|
| Ethylthio-benzimidazole | α-Glucosidase | 6.10–7.34 μM | |
| Acetohydrazides | Cyclooxygenase-2 | <5 μM | |
| Coumarin hybrids | MDR-TB | 2–8 μg/mL |
How can computational modeling elucidate binding mechanisms?
Q. Advanced Research Focus
- Molecular docking : Predicts interactions between oxadiazole derivatives and α-glucosidase active sites (e.g., hydrogen bonding with catalytic residues) .
- Molecular dynamics (MD) : Simulates stability of benzimidazole-thiadiazole hybrids in PheRS substrate binding pockets, guiding SAR optimization .
How to resolve contradictions in synthetic or biological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
